molecular formula C28H30N2O10 B14103250 R,S-Ambrisentan-acyl-b-D-glucuronide

R,S-Ambrisentan-acyl-b-D-glucuronide

Cat. No.: B14103250
M. Wt: 554.5 g/mol
InChI Key: QBHJFBFSJYTXDX-BPBMNFFPSA-N
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Description

R,S-Ambrisentan-acyl-b-D-glucuronide: is a metabolite of ambrisentan, a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. This compound is formed through the glucuronidation of ambrisentan, which enhances its solubility and facilitates its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R,S-Ambrisentan-acyl-b-D-glucuronide involves the glucuronidation of ambrisentan. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: R,S-Ambrisentan-acyl-b-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

R,S-Ambrisentan-acyl-b-D-glucuronide exerts its effects by interacting with endothelin receptors, specifically the endothelin type A receptor. This interaction prevents the binding of endothelin, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. The molecular targets and pathways involved include the inhibition of endothelin-mediated signaling pathways, which play a crucial role in vascular tone regulation .

Comparison with Similar Compounds

Uniqueness: R,S-Ambrisentan-acyl-b-D-glucuronide is unique due to its specific glucuronidation, which enhances its solubility and facilitates its excretion. This property distinguishes it from other similar compounds and contributes to its effectiveness in clinical applications .

Properties

Molecular Formula

C28H30N2O10

Molecular Weight

554.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H30N2O10/c1-15-14-16(2)30-27(29-15)39-23(25(36)40-26-21(33)19(31)20(32)22(38-26)24(34)35)28(37-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19-23,26,31-33H,1-3H3,(H,34,35)/t19-,20-,21+,22-,23?,26-/m0/s1

InChI Key

QBHJFBFSJYTXDX-BPBMNFFPSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)OC(C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC)C

Origin of Product

United States

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